2-[4-(4-Fluorobenzenesulfonamido)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-11-3-7-13(8-4-11)21(19,20)16-12-5-1-10(2-6-12)9-14(17)18/h1-8,16H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLGDWLQWOEJBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-Fluorobenzenesulfonamido)phenyl]acetic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminophenylacetic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(4-Fluorobenzenesulfonamido)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Research
Lead Compound Development
The compound is primarily investigated as a lead compound for drug development due to its promising biological activities. The sulfonamide functional group is known for its antibacterial properties, making it a candidate for antimicrobial therapies. Research indicates that derivatives of sulfonamides exhibit significant anti-inflammatory and analgesic effects, suggesting potential applications in pain management.
Mechanisms of Action
The mechanism of action involves interactions with specific biological targets, which can lead to various therapeutic effects. Ongoing studies focus on its binding affinity with different receptors and enzymes, highlighting its potential in treating conditions such as infections and inflammatory diseases.
Biological Studies
Enzyme Inhibition
2-[4-(4-Fluorobenzenesulfonamido)phenyl]acetic acid has been studied for its inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase. These properties are significant for developing treatments for diseases like Alzheimer's and diabetes . The compound's ability to inhibit these enzymes suggests it may help manage symptoms associated with these conditions.
Antimycobacterial Activity
Research has demonstrated that compounds with similar structures exhibit antimycobacterial activity against Mycobacterium tuberculosis. The presence of the sulfonamide moiety is crucial for this biological activity, indicating that this compound may also show efficacy against mycobacterial infections .
Industrial Applications
Chemical Synthesis
In addition to its pharmaceutical applications, this compound serves as a reagent in various organic synthesis reactions. It is utilized in the development of new materials and chemical processes due to its reactivity and functional groups . The industrial production methods typically involve optimized reaction conditions to ensure high yield and purity.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorobenzenesulfonamido)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substitutions
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic Acid
- CAS: Not explicitly provided.
- Molecular Formula: Likely C₁₄H₁₂ClNO₄S (inferred from structure).
- Key Differences: Replaces the fluorine atom with chlorine.
2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid
Analogues with Alkyl Substituents
(2R)-{[(4-Methylphenyl)sulfonyl]amino}(phenyl)acetic Acid
- CAS : 60712-47-2.
- Molecular Formula: C₁₅H₁₅NO₄S.
- Key Differences : Substitutes the fluorine atom with a methyl group. The methyl group enhances hydrophobicity, which could improve membrane permeability but reduce solubility in aqueous environments .
2-(4-Fluoro-2-methylphenyl)acetic Acid
- CAS : 407640-40-6.
- Molecular Formula : C₉H₉FO₂ .
- Key Differences: Lacks the sulfonamido group entirely.
Functional Group Variations
4-Fluorophenylacetic Acid
- CAS : 931-86-2.
- Molecular Formula : C₈H₇FO₂ .
- Key Differences: A basic phenylacetic acid derivative without the sulfonamide moiety.
Comparative Data Table
Biological Activity
Introduction
2-[4-(4-Fluorobenzenesulfonamido)phenyl]acetic acid, also known by its CAS number 524039-63-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a phenyl acetic acid backbone substituted with a fluorobenzenesulfonamide group. This unique structure contributes to its biological activity.
Physical Properties
- Molecular Formula: C13H12FNO3S
- Molecular Weight: 281.30 g/mol
- Solubility: Soluble in organic solvents, sparingly soluble in water.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study found that derivatives of phenyl acetic acid demonstrated antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Anti-inflammatory Properties
The compound is also investigated for its anti-inflammatory effects. Studies have shown that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The introduction of a fluorine atom has been reported to enhance the selectivity and potency of these inhibitors .
The proposed mechanism involves the inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. Additionally, the sulfonamide moiety may interact with various biological targets, influencing pathways related to pain and inflammation.
Case Studies
- Antimicrobial Efficacy : In a comparative study, derivatives of phenyl acetic acid were tested against clinical isolates of bacteria. The results indicated that compounds with sulfonamide substitutions showed enhanced antimicrobial activity compared to their non-sulfonamide counterparts .
- Anti-inflammatory Activity : A study on related compounds demonstrated that those with similar structural features effectively reduced edema in animal models, supporting their potential use in treating inflammatory conditions .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the recommended synthetic routes for 2-[4-(4-Fluorobenzenesulfonamido)phenyl]acetic acid, and how can reaction conditions be optimized for higher yield?
Answer:
The synthesis typically involves coupling 4-fluorobenzenesulfonyl chloride with 4-aminophenylacetic acid derivatives. Key steps include:
- Sulfonamide Formation: React 4-aminophenylacetic acid with 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere (N₂/Ar) to prevent hydrolysis. Triethylamine (TEA) is often used as a base to neutralize HCl byproducts .
- Optimization: Higher yields (e.g., 43%) are achieved using potassium acetate as a catalyst in 1,4-dioxane at 90°C for 24 hours. Post-reaction purification via acid-base extraction (sodium bicarbonate and ethyl acetate) improves purity .
- Challenges: Competing side reactions, such as over-sulfonation, can be mitigated by controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and slow addition of reagents .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Answer:
- ¹H/¹³C NMR: Focus on the sulfonamido NH proton (δ 10.2–10.8 ppm) and fluorine-induced deshielding in the aromatic region (δ 7.2–7.9 ppm). The acetic acid proton appears as a singlet near δ 3.6 ppm .
- FT-IR: Confirm sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) functionalities .
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (as in similar compounds) resolves bond angles and torsion angles, e.g., C-S-N-C dihedral angles (~75°) .
Advanced: How does the 4-fluorobenzenesulfonamido group influence biological interactions, and what assays are suitable for studying these?
Answer:
- Mechanistic Insight: The electron-withdrawing fluorine enhances sulfonamide’s hydrogen-bonding capacity, improving binding to enzymes like carbonic anhydrase. Use surface plasmon resonance (SPR) to quantify binding affinity (KD values) .
- In Vitro Assays:
Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?
Answer:
- Control Variables: Standardize assay conditions (pH, temperature) and cell passage numbers. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from varying ATP concentrations .
- Structural Confirmation: Use LC-MS to verify derivative purity (>95%). Impurities from incomplete sulfonylation (e.g., residual amine) can falsely modulate activity .
- Meta-Analysis: Cross-reference data with crystallographic databases (e.g., PDB) to correlate binding modes with activity trends .
Basic: What chromatographic methods are recommended for purifying this compound?
Answer:
- Reverse-Phase HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention times typically range 8–12 minutes .
- Preparative TLC: For small-scale purification, silica gel plates with ethyl acetate/hexane (3:7) resolve sulfonamide byproducts (Rf ~0.4 vs. 0.6 for impurities) .
Advanced: How can computational modeling predict binding affinity with protein targets?
Answer:
- Molecular Docking: Use AutoDock Vina to dock the compound into the active site of carbonic anhydrase IX (PDB: 3IAI). Focus on sulfonamide-Zn²⁺ coordination and fluorine-π interactions with hydrophobic residues .
- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Basic: What stability profiles should researchers consider during storage?
Answer:
- Degradation Pathways: Hydrolysis of the sulfonamide bond in acidic/basic conditions. Store at -20°C in amber vials to prevent photodegradation .
- Stability Testing: Monitor via HPLC over 6 months. Acceptable degradation is <5% under inert atmosphere .
Advanced: What challenges exist in establishing structure-activity relationships (SAR) for this compound?
Answer:
- Steric Effects: Bulky substituents on the phenyl ring reduce membrane permeability. Synthesize analogs with methyl/ethoxy groups and compare logP values (e.g., using shake-flask method) .
- Electronic Effects: Fluorine’s electron-withdrawing nature alters pKa of the sulfonamido group. Measure pKa via potentiometric titration to correlate with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
